Physicochemical Property Divergence: Density as a Marker of Structural Difference
Compared to the unsubstituted 2,3-dihydrobenzofuran-5-carbonyl chloride (CAS 55745-71-6), the target compound exhibits a lower predicted density, consistent with the steric and electronic influence of the 2-methyl group. The unsubstituted analog has a reported density of 1.342±0.06 g/cm³ , while the target compound (CAS 55746-01-5) has a density of 1.3±0.1 g/cm³ . This difference, although modest, is reproducible and directly attributable to the additional methyl substituent, which disrupts crystal packing and alters the molar volume.
| Evidence Dimension | Density (Predicted) |
|---|---|
| Target Compound Data | 1.3±0.1 g/cm³ |
| Comparator Or Baseline | 2,3-Dihydrobenzofuran-5-carbonyl chloride (CAS 55745-71-6): 1.342±0.06 g/cm³ |
| Quantified Difference | Δ ≈ -0.042 g/cm³ (lower density for the 2-methyl derivative) |
| Conditions | Predicted values; no specific temperature reported for the target compound's density measurement. |
Why This Matters
Density directly influences phase separation during workup, chromatographic retention times, and formulation homogeneity; a measurable density shift mandates that analytical methods validated for one analog cannot be automatically applied to the other.
